molecular formula C13H8ClF4NO2S B1666568 Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- CAS No. 91308-59-7

Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-

Cat. No. B1666568
CAS RN: 91308-59-7
M. Wt: 353.72 g/mol
InChI Key: JVRWBOHEQSJRDA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- is a bioactive chemical.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase. This includes the study of their synthesis, structure-activity relationship (SAR), and biochemical characterization. For instance, 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide exhibited high-affinity inhibition of this enzyme, impacting kynurenic acid concentration in the brain (Röver et al., 1997).

Chemical Synthesis and Derivatives

  • Synthesis of Novel Derivatives : Benzenesulfonamide derivatives, including fluorine and trifluoromethyl variants, have been synthesized for various applications. A study elaborated on the synthesis of these compounds and their structural characterization, highlighting the versatility of benzenesulfonamide chemistry (Gegen Ta-n, 2015).
  • Antitumor Activity : Benzenesulfonamide derivatives have been synthesized with a focus on their potential antitumor activity. For example, certain derivatives displayed notable activity against lung cancer and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Binding Modes and Pharmacological Potential

  • PPARγ Partial Agonist : The compound 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) has been studied for its binding modes to orthosteric and allosteric sites in PPARγ, an important receptor in various physiological systems (Hughes et al., 2016).

Molecular Modification and Biological Activities

  • Cyclooxygenase-2 Inhibition : Research has focused on the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, exploring their potential as cyclooxygenase-2 inhibitors. This illustrates the role of benzenesulfonamide derivatives in the development of new therapeutic agents (Pal et al., 2003).

properties

CAS RN

91308-59-7

Product Name

Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-

Molecular Formula

C13H8ClF4NO2S

Molecular Weight

353.72 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H8ClF4NO2S/c14-11-6-1-8(13(16,17)18)7-12(11)19-22(20,21)10-4-2-9(15)3-5-10/h1-7,19H

InChI Key

JVRWBOHEQSJRDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Appearance

Solid powder

Other CAS RN

91308-59-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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